Olamufloxacin
Descripción general
Descripción
Olamufloxacin, also known as HSR-903, is a new fluoroquinolone synthesized by Hokuriku Seiyaku Co. Ltd . It has shown good in vitro activity, especially against Gram-positive bacteria . It has been studied for its in vivo activity in systemic and urinary tract infections in mice .
Molecular Structure Analysis
The molecular formula of Olamufloxacin is C20H23FN4O3 . Its structure includes a β-lactam ring, which is characteristic of this class of compounds .Physical And Chemical Properties Analysis
Olamufloxacin has a molecular weight of 386.18 and a XLogP of 3.61 . It has 5 hydrogen bond acceptors, 3 hydrogen bond donors, and 3 rotatable bonds .Aplicaciones Científicas De Investigación
Antibacterial Efficacy
Olamufloxacin, a quinolone antibiotic, demonstrates significant efficacy against various bacterial infections, including Gram-positive and Gram-negative bacteria. Its potential in treating bacterial infections has been underlined by its progress into late phase II clinical trials, with both oral and intravenous formulations being investigated (Jiraskova, 2000). Its effectiveness against systemic infections in mice inoculated with both types of bacteria is notable, particularly in urinary tract infections caused by Pseudomonas aeruginosa (Yoshizumi et al., 2001).
Distribution in Lung Infections
Research focusing on the distribution characteristics of olamufloxacin in the lung epithelial lining fluid (ELF) and alveolar macrophage (AM) in rats underscores its relevance in lower respiratory tract infections. The study revealed that olamufloxacin has higher accumulation in ELF and AM compared to ciprofloxacin, indicating its efficient distribution in important sites of lung infections (Sun et al., 2006).
Activity Against Legionella spp.
Olamufloxacin's activity against Legionella spp. has been validated both in vitro and in vivo. Its efficacy in inhibiting intracellular growth and cytotoxicity of Legionella in macrophages, as well as its effectiveness in a guinea pig model of Legionnaires' disease, positions it as a potential treatment option for Legionella infections (Higa et al., 2003).
Protonation and Lipophilicity
Studies on olamufloxacin's protonation equilibrium and pH-dependent lipophilicity provide insights into its molecular behavior. These findings are crucial for understanding its absorption and distribution in the body, influencing its effectiveness as an antibiotic [(Sun et al., 2003)](https://consensus.app/papers/protonation-equilibrium-lipophilicity-olamufloxacin-sun/c04b4c1ee1545d5ca78218fe647b2ed8/?utm_source=chatgpt).
Resistance Development
Investigations into antibiotic resistance have highlighted the importance of understanding the selective pressure antibiotics like olamufloxacin exert on bacterial populations. The development of bacterial resistance is closely linked with antibiotic use, making this a critical aspect of olamufloxacin's long-term effectiveness and application in clinical settings (Kolář et al., 2001).
Antibacterial Activity Against Ciprofloxacin-Resistant Strains
Olamufloxacin's potent antibacterial activity against ciprofloxacin-resistant strains of Haemophilus influenzae, as demonstrated through in vitro studies, suggests its potential as an alternative treatment for infections caused by these resistant strains. This underlines the importance of olamufloxacin in the context of increasing antibiotic resistance (Yoshizumi et al., 2004).
Synthesis for Drug Discovery
Research into the synthesis of novel spirocyclic pyrrolidines, which includes the central diamine core of olamufloxacin, highlights its relevance in drug discovery. This synthesis research contributes to the development of new antibacterial agents and broadens the scope of olamufloxacin's utility in medical research (Chalyk et al., 2017).
Molecular Charge Property
The study of olamufloxacin's molecular charge property under physiological conditions provides insight into its interaction with negatively charged lipid membranes. Understanding these interactions is crucial for predicting its pharmacokinetics and efficacy in vivo (Xiao, 2006).
Propiedades
IUPAC Name |
5-amino-7-[(7S)-7-amino-5-azaspiro[2.4]heptan-5-yl]-1-cyclopropyl-6-fluoro-8-methyl-4-oxoquinoline-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN4O3/c1-9-16-13(18(26)11(19(27)28)6-25(16)10-2-3-10)15(23)14(21)17(9)24-7-12(22)20(8-24)4-5-20/h6,10,12H,2-5,7-8,22-23H2,1H3,(H,27,28)/t12-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEILBPMISZFZQK-GFCCVEGCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C(=C1N3CC(C4(C3)CC4)N)F)N)C(=O)C(=CN2C5CC5)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C(=C(C(=C1N3C[C@H](C4(C3)CC4)N)F)N)C(=O)C(=CN2C5CC5)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Olamufloxacin | |
CAS RN |
167887-97-0 | |
Record name | Olamufloxacin [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0167887970 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | OLAMUFLOXACIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LJG8KL1435 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.